molecular formula C13H11ClN4O B13850693 5-(3-chloroanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one

5-(3-chloroanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one

Cat. No.: B13850693
M. Wt: 274.70 g/mol
InChI Key: MTGAALWOKWSXQF-UHFFFAOYSA-N
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Description

5-(3-chloroanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chloroanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one typically involves the condensation of 3-chloroaniline with a suitable pyrimidine precursor. One common method involves the reaction of 3-chloroaniline with 2,4-diaminopyrimidine under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(3-chloroanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-chloroanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its role in inhibiting CDKs, making it a potential candidate for cancer therapy.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit cell proliferation.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclin-dependent kinases (CDKs). CDKs are enzymes that regulate the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the ATP-binding site of CDKs, preventing their activation and subsequent phosphorylation of target proteins. This disruption of the cell cycle ultimately leads to the inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-chloroanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDKs. This makes it a promising candidate for further development as a therapeutic agent .

Properties

Molecular Formula

C13H11ClN4O

Molecular Weight

274.70 g/mol

IUPAC Name

5-(3-chloroanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one

InChI

InChI=1S/C13H11ClN4O/c14-8-2-1-3-9(6-8)17-11-4-5-15-12-10(11)7-16-13(19)18-12/h1-6H,7H2,(H3,15,16,17,18,19)

InChI Key

MTGAALWOKWSXQF-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CN=C2NC(=O)N1)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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